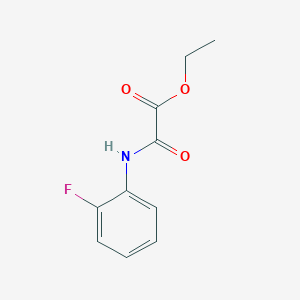

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, also known as ethyl 2-amino-2-(2-fluorophenyl)acetate, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a versatile starting material for the synthesis of various biologically active compounds. It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate consists of a fluorophenyl group attached to an ethyl acetate group via an amino linkage . The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a liquid at room temperature . It has a molecular weight of 197.21 .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized using ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate. Characterization included FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction, revealing crystallization in the orthorhombic space group Pbca (Sapnakumari et al., 2014).

Chemical Interactions and Molecular Structure

- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were explored for their protein-tyrosine phosphatase 1B inhibitory activity. Docking results indicated potential hydrogen bond interactions between the oxamate group and the catalytic amino acid residues Arg221 and Ser216 (Navarrete-Vázquez et al., 2012).

Application in Synthesis of Medicinal Compounds

- A synthesis method for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate (Wang, 2015).

Intramolecular and Intermolecular Bonding Analysis

- The synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality indicated self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).

Chemoselective Synthesis and Applications

- The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrated a highly chemoselective method, offering moderate to good yields and potential for diverse applications (Pretto et al., 2019).

Supramolecular Assembly Analysis

- The synthesis and characterization of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate revealed a three-dimensional supramolecular network governed by hydrogen bonds and π⋯π stacking interactions, crucial for stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 2-(2-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBPTNQEKPGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one](/img/structure/B2429593.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)